The synthesis of 1-[4-(Phenylthio)phenyl]ethan-1-one can be approached through several methods, primarily involving the reaction of acetophenone derivatives with thiophenol or its derivatives. A common synthetic route is as follows:
This method yields 1-[4-(Phenylthio)phenyl]ethan-1-one with good purity and yield.
The molecular structure of 1-[4-(Phenylthio)phenyl]ethan-1-one features a central ethanone group flanked by two phenyl rings, one of which is substituted with a sulfur atom (thioether). The structural formula can be represented using various notations:
InChI=1S/C14H12OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2The presence of sulfur in the structure influences both the electronic properties and reactivity of the compound, making it valuable in various chemical applications.
1-[4-(Phenylthio)phenyl]ethan-1-one participates in several chemical reactions typical for ketones and thioethers:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for 1-[4-(Phenylthio)phenyl]ethan-1-one primarily revolves around its reactivity due to the carbonyl group:
This mechanism underlies many synthetic pathways involving this compound.
The physical properties of 1-[4-(Phenylthio)phenyl]ethan-1-one include:
Chemical properties include:
Due to its corrosive nature, appropriate safety measures should be taken when handling this compound, including wearing gloves and eye protection.
1-[4-(Phenylthio)phenyl]ethan-1-one finds applications in various scientific fields:
These applications underscore its importance in both industrial and academic research settings.
1-[4-(Phenylthio)phenyl]ethan-1-one is an aromatic ketone with the systematic IUPAC name reflecting its core structure: an acetophenone moiety linked via a para-substituted phenylthio group. Its molecular formula is C₁₄H₁₂OS (molecular weight: 228.309 g/mol), featuring a benzoyl group (–COCH₃) connected to a phenylthiophenyl (–S-C₆H₅) ring at the 4-position [1] [2]. Key identifiers include:
The compound exhibits planar geometry, with the carbonyl bond (C=O) showing characteristic infrared absorption at ~1660–1699 cm⁻¹ in gas-phase IR spectroscopy, confirming resonance stabilization [2]. Other spectral features include C–S stretching vibrations near 700 cm⁻¹ and aromatic C–H bends at ~800 cm⁻¹. Predicted NMR data indicate:
Table 1: Key Spectroscopic Signatures
| Technique | Observed Peaks | Assignment |
|---|---|---|
| FT-IR (gas) | 1660–1699 cm⁻¹ | ν(C=O) stretch |
| ~1580 cm⁻¹ | ν(C=C) aromatic | |
| ~700 cm⁻¹ | ν(C–S) stretch | |
| ¹H NMR (predicted) | δ 2.55 ppm (s, 3H) | Methyl protons |
| δ 7.20–7.80 ppm (m, 9H) | Aromatic protons |
This compound was cataloged early in chemical databases like the NIST WebBook and PubChem (CID: 66287), though its initial synthesis details are not explicitly documented in modern literature [1] [2]. Its emergence aligns with mid-20th-century research into sulfur-containing aromatic ketones, driven by interest in their electronic properties and reactivity. The CAS registry (10169-55-8) suggests availability since at least the 1960s, primarily as a synthetic intermediate rather than a naturally occurring species [2] . Early characterizations focused on its spectral data, with the NIST/EPA Gas-Phase Infrared Library providing benchmark IR spectra for analytical identification [2].
This compound’s utility arises from two key features:
Applications include:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2